1-Cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
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Overview
Description
N-cyclopropyl-N’-(3,4-dimethoxyphenethyl)thiourea is a synthetic organic compound characterized by the presence of a cyclopropyl group, a dimethoxyphenethyl moiety, and a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(3,4-dimethoxyphenethyl)thiourea typically involves the reaction of cyclopropylamine with 3,4-dimethoxyphenethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(3,4-dimethoxyphenethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-cyclopropyl-N’-(3,4-dimethoxyphenethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(3,4-dimethoxyphenethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions with proteins and nucleic acids, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N’-(3,4-dichlorophenyl)thiourea
- N-cyclopropyl-N’-(3,5-dichloro-4-hydroxyphenyl)thiourea
- N-cyclopropyl-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
Uniqueness
N-cyclopropyl-N’-(3,4-dimethoxyphenethyl)thiourea is unique due to the presence of the dimethoxyphenethyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20N2O2S |
---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
1-cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C14H20N2O2S/c1-17-12-6-3-10(9-13(12)18-2)7-8-15-14(19)16-11-4-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3,(H2,15,16,19) |
InChI Key |
URCYKKFAEMGHRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2CC2)OC |
Origin of Product |
United States |
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